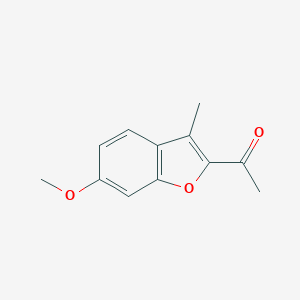
7-Diethylamino-4-methylcoumarin
概要
説明
7-Diethylamino-4-methylcoumarin (C1) is a bichromophoric fluorescent laser dye . It is a lactone (behaves as an ester) and an amine . It has a laser action at 460 nm . It is a light tan grain that gives bright blue-white fluorescence in very dilute solutions .
Molecular Structure Analysis
The molecular formula of 7-Diethylamino-4-methylcoumarin is C14H17NO2 . Its molecular weight is 231.29 g/mol . More detailed structural analysis might be available in specific scientific literature.
Chemical Reactions Analysis
7-Diethylamino-4-methylcoumarin is a lactone and an amine. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic . The compound can also form associative complexes with para-aminobenzoic acid .
Physical And Chemical Properties Analysis
7-Diethylamino-4-methylcoumarin is a solid substance . It has a melting point range of 72 - 75 °C . It does not react rapidly with air or water .
科学的研究の応用
7-Diethylamino-4-methylcoumarin: Scientific Research Applications
Ratiometric Temperature Sensing: Terbium-based metal-organic frameworks may be doped with 7-Diethylamino-4-methylcoumarin for potential use in ratiometric temperature sensing. This application takes advantage of the compound’s fluorescent properties .
Fluorescent Photo-initiator in Hydrogel Synthesis: As a fluorescent photo-initiator, 7-Diethylamino-4-methylcoumarin can act as an optical brightener in the synthesis of LED-based hydrogels, contributing to the development of advanced materials with potential applications in various fields including biomedicine and engineering .
Liquid Scintillator Fabrication: In the field of radiation detection, 7-Diethylamino-4-methylcoumarin is used as a secondary solute in the fabrication of liquid scintillators. Its physical-chemical properties are leveraged to enhance the detection characteristics and enable neutron/gamma identification tests .
Laser Dye for Blue-Green Light Emission: Coumarins are a group of laser dyes known for emitting blue-green light, and 7-Diethylamino-4-methylcoumarin was one of the first to exhibit laser action at around 460nm. This makes it valuable for applications in laser technology and optical devices .
Safety and Hazards
When handling 7-Diethylamino-4-methylcoumarin, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure. It should be kept away from sources of ignition and static discharge should be avoided . Personal protective equipment, including a respirator, should be worn .
作用機序
Target of Action
The primary target of 7-Diethylamino-4-methylcoumarin (C1) is the light spectrum, specifically in the blue-green region . It is a bichromophoric fluorescent laser dye .
Mode of Action
7-Diethylamino-4-methylcoumarin interacts with its target by absorbing light and then re-emitting it, a process known as fluorescence . This compound exhibits laser action at around 460 nm .
Biochemical Pathways
It’s known that this compound is used in various applications due to its fluorescence properties .
Result of Action
The primary result of the action of 7-Diethylamino-4-methylcoumarin is the emission of light in the blue-green spectrum . This makes it useful in various applications, including as a dye in laser technologies .
Action Environment
The efficacy and stability of 7-Diethylamino-4-methylcoumarin can be influenced by various environmental factors. For instance, the intensity of the emitted light can be affected by the surrounding temperature and the presence of other compounds . .
特性
IUPAC Name |
7-(diethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYCEAFSNDLKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025035 | |
| Record name | 7-Diethylamino-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Diethylamino-4-methylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
7-Diethylamino-4-methylcoumarin | |
Color/Form |
CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |
CAS RN |
91-44-1 | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Coumarin 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Diethylamino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Diethylamino-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINOMETHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SFJ7F6R2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 to 162 °F (NTP, 1992), 89 °C | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-Diethylamino-4-methylcoumarin?
A1: 7-Diethylamino-4-methylcoumarin has the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol.
Q2: What are the key spectroscopic characteristics of 7-Diethylamino-4-methylcoumarin?
A2: 7-Diethylamino-4-methylcoumarin exhibits strong ultraviolet absorption and emits blue light. [] The exact spectral properties, including absorption and emission maxima, are influenced by the solvent environment. For example, its fluorescence emission and excitation spectra on wool are structureless and shifted to longer wavelengths compared with the spectra on polyethylene. [] This solvatochromic behavior makes it useful as a probe in various applications.
Q3: How does 7-Diethylamino-4-methylcoumarin interact with wool?
A3: Research suggests an interaction between 7-Diethylamino-4-methylcoumarin and wool, evidenced by shifts in its fluorescence emission and excitation spectra when compared to its behavior on polyethylene. These shifts are attributed to interactions with specific components of wool. [] Further investigations using indole as a model system suggest the formation of a hydrogen-bonded complex between the carbonyl group of 7-Diethylamino-4-methylcoumarin and the NH group of indole, mimicking potential interactions with amino acid residues in wool. []
Q4: How does 7-Diethylamino-4-methylcoumarin behave in nano-clay gels for dosimetry?
A4: 7-Diethylamino-4-methylcoumarin exhibits potential for use in nanoclay gel dosimeters. [] It demonstrates linear degradation with increasing radiation dose and shows suppressed diffusion within the gel matrix, making it suitable for long-term dosimetry applications. []
Q5: What factors influence the photostability of 7-Diethylamino-4-methylcoumarin?
A5: The photostability of 7-Diethylamino-4-methylcoumarin is significantly affected by the solvent system. [] It shows enhanced stability in alcohol-water and alcohol-glycerol mixtures. [] Conversely, aqueous surfactant solutions and non-polar solvents tend to accelerate its photodamage. [] Factors like radiation dose, wavelength, water content, and the presence of scavengers also play a role in its photodegradation. []
Q6: What are the photodegradation products of 7-Diethylamino-4-methylcoumarin?
A6: Photolysis of 7-Diethylamino-4-methylcoumarin, particularly at 350 nm in methanolic solutions, leads to the formation of several photoproducts. [] One identified product is 7-ethylamino-4-methylcoumarin, formed through monodealkylation. [] Interestingly, this monodealkylation process is dependent on the presence of oxygen and the bis-dealkylated product is not observed even after prolonged photolysis. []
Q7: What are the environmental impacts of 7-Diethylamino-4-methylcoumarin?
A7: While 7-Diethylamino-4-methylcoumarin has shown potential for applications in various fields, its presence in the environment, particularly in water bodies, raises concerns about potential neurotoxic effects. [] Research indicates that it can inhibit neurite outgrowth in human neuroblastoma SH-SY5Y cells, highlighting the need for monitoring and understanding its impact on aquatic ecosystems. []
Q8: Are there computational chemistry studies related to 7-Diethylamino-4-methylcoumarin?
A8: Yes, density-functional theory calculations have been employed to study the luminescence properties of 7-Diethylamino-4-methylcoumarin derivatives, particularly those incorporating gold(I) fragments. [] These studies provide insights into the relationship between the molecular structure and the observed luminescence efficiencies, aiding in the design of new fluorescent materials. []
Q9: How do structural modifications affect the activity of 7-Diethylamino-4-methylcoumarin derivatives?
A9: Structural modifications, particularly at the 7-amino position, can significantly influence the metabolic fate of 7-Diethylamino-4-methylcoumarin derivatives. For example, replacing one of the ethyl groups in 7-Diethylamino-4-methylcoumarin with a hydrogen atom (forming 7-Ethylamino-4-methylcoumarin) alters its interaction with cytochrome P450 isozymes. [] This difference in metabolism highlights the importance of structure-activity relationships in understanding the biological activity of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Chloro-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354154.png)
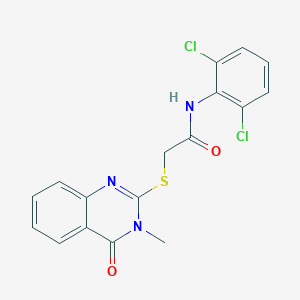
![7-[(2-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354171.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B354174.png)
![7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354175.png)
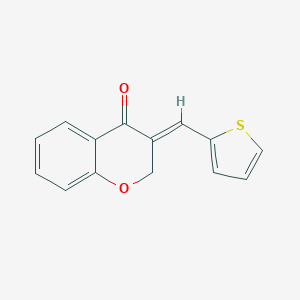
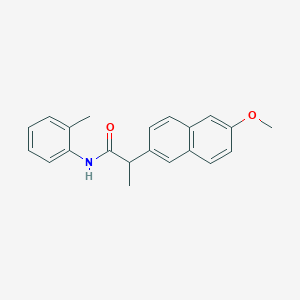
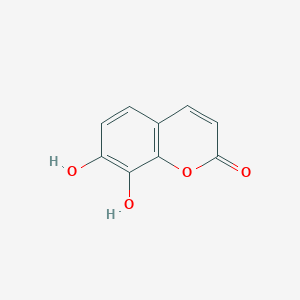
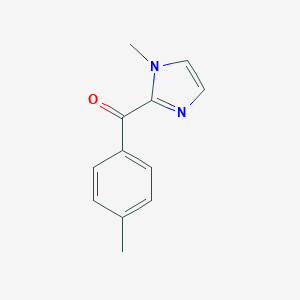
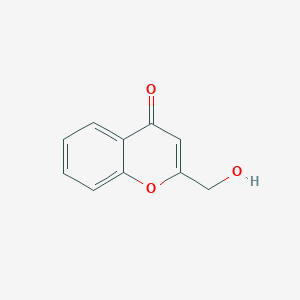
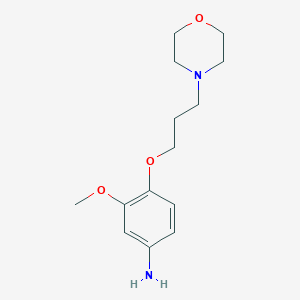
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

